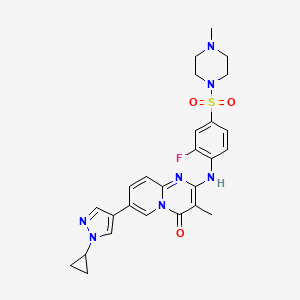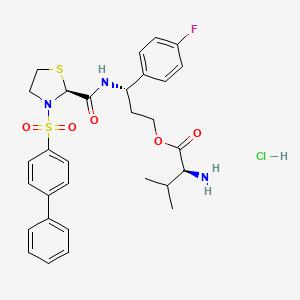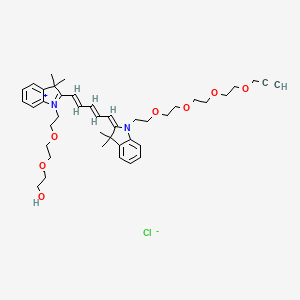
PDE9-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDE9-IN-16 is a selective PDE9 inhibitor with strong antioxidant activity which inhibits Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease.
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
PDE9 inhibitors, like PDE9-IN-16, have gained attention as potential therapeutics for Alzheimer’s disease (AD). PDE9-IN-16 specifically has been shown to inhibit PDE9 activity with a considerable ability to halt copper redox cycling and inhibit metal-induced Aβ1-42 aggregation, a hallmark of AD. It also promotes disassembly of Aβ fibrils and exhibits favorable blood-brain barrier permeability, suggesting promise in AD treatment (Su et al., 2016).
Cancer Research
PDE9-IN-16 has shown effects in cancer research, particularly in human breast cancer cell lines. Inhibition of PDE9 induced cGMP accumulation and apoptosis in these cell lines, indicating a role in cell proliferation, differentiation, and apoptosis (Saravani et al., 2012). Additionally, increased expression of PDE9 in malignant breast tumors compared to benign tumors and normal breast tissues has been observed, suggesting its potential as a marker in breast cancer diagnosis and treatment (Karami-Tehrani et al., 2012).
Diabetes Treatment
PDE9 inhibitors are being studied for their potential in treating diabetes. A potent PDE9 inhibitor, similar to PDE9-IN-16, inhibited the mRNA expression of key enzymes in glucose production, suggesting its potential as a hypoglycemic agent. This points to a possible application for PDE9-IN-16 in diabetes treatment (Shao et al., 2014).
Cognitive Function Enhancement
PDE9 inhibitors have been found to enhance cognitive function in rodents, indicating a potential application in treating cognitive dysfunctions like Alzheimer’s disease. A study showed that a specific PDE9 inhibitor improved performance in various cognition models in rats and mice, suggesting a similar potential for PDE9-IN-16 (Hutson et al., 2011).
Heart Failure Research
In the context of heart failure, PDE9 inhibition has shown promising results in improving hemodynamic, endocrine, and renal effects in experimental models. This supports a role for PDE9 in heart failure pathophysiology and suggests that inhibitors like PDE9-IN-16 may offer novel therapeutic approaches to this condition (Scott et al., 2019).
Vascular Dementia Treatment
PDE9 has been identified as a novel target for treating vascular dementia (VaD). A study on pyrazolopyrimidinone analogues, which are similar to PDE9-IN-16, demonstrated significant therapeutic effects in a VaD mouse model. This suggests potential applications for PDE9-IN-16 in VaD treatment (Wu et al., 2019).
Hepatic Fibrosis Treatment
PDE9 inhibitors have also been studied for their potential in treating hepatic fibrosis. A study revealed that a PDE9 inhibitor showed significant antifibrotic effects in experimental models, indicating a potential application for PDE9-IN-16 in this field (Wu et al., 2021).
Obesity and Cardiometabolic Syndrome Reduction
Inhibiting PDE9 has been shown to reduce obesity and cardiometabolic syndrome in mice models. This suggests that PDE9-IN-16 might have applications in treating these conditions as well (Mishra et al., 2021).
Propriétés
Nom du produit |
PDE9-IN-16 |
|---|---|
Formule moléculaire |
C20H25N5O3 |
Poids moléculaire |
383.45 |
Nom IUPAC |
(R)-1-Cyclopentyl-6-(1-((2-hydroxy-4-methoxybenzyl)amino)ethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H25N5O3/c1-12(21-10-13-7-8-15(28-2)9-17(13)26)18-23-19-16(20(27)24-18)11-22-25(19)14-5-3-4-6-14/h7-9,11-12,14,21,26H,3-6,10H2,1-2H3,(H,23,24,27)/t12-/m1/s1 |
Clé InChI |
DPPSRHLQBYNNJP-GFCCVEGCSA-N |
SMILES |
O=C1C2=C(N(C3CCCC3)N=C2)N=C([C@H](NCC4=CC=C(OC)C=C4O)C)N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PDE9 IN-16; PDE9-IN16; PDE9 IN 16; PDE9-IN-16 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





